molecular formula C11H8N4O3 B11036370 2-Methoxy-4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)phenol

2-Methoxy-4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)phenol

Cat. No.: B11036370
M. Wt: 244.21 g/mol
InChI Key: QZVZGRYJFMBFCF-UHFFFAOYSA-N
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Description

2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENOL is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes an oxadiazole ring fused with a pyrazine ring, imparts it with distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-diaminofurazan with appropriate aldehydes or ketones under basic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethyl acetate and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENOL involves its interaction with specific molecular targets and pathways. The oxadiazole-pyrazine scaffold can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

2-methoxy-4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)phenol

InChI

InChI=1S/C11H8N4O3/c1-17-9-4-6(2-3-8(9)16)7-5-12-10-11(13-7)15-18-14-10/h2-5,16H,1H3

InChI Key

QZVZGRYJFMBFCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=NON=C3N=C2)O

Origin of Product

United States

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